Cinaproxen - 89163-44-0

Cinaproxen

Catalog Number: EVT-411328
CAS Number: 89163-44-0
Molecular Formula: C19H21NO5S
Molecular Weight: 375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cinaproxen is a nonsteroidal anti-inflammatory drug (NSAID) that is derived from naproxen, primarily used for its analgesic and anti-inflammatory properties. It is particularly effective in treating conditions such as arthritis, menstrual pain, and other inflammatory disorders. The compound is classified under the category of propionic acid derivatives, similar to other NSAIDs like ibuprofen.

Source

Cinaproxen is synthesized from naproxen, which itself is obtained through various chemical synthesis methods. Naproxen was first introduced by Syntex in 1976 and has since been a prominent compound in the pharmaceutical industry due to its effectiveness and relatively low side effects compared to other NSAIDs.

Classification

Cinaproxen belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is specifically categorized as an arylpropionic acid derivative. Its mechanism of action involves the inhibition of cyclooxygenase enzymes, which play a critical role in the synthesis of prostaglandins involved in inflammation and pain signaling.

Synthesis Analysis

Methods

The synthesis of cinaproxen typically involves several steps starting from naproxen. The most common methods include:

  1. Esterification: Naproxen is reacted with various alcohols in the presence of an acid catalyst to form esters.
  2. Chiral Resolution: Since cinaproxen requires specific enantiomeric forms for optimal efficacy, methods such as chiral chromatography or enzymatic resolution are often employed.
  3. Continuous-Flow Synthesis: Recent advancements have introduced continuous-flow techniques that enhance yield and reduce reaction times by allowing for more efficient mixing and heat transfer during reactions.

Technical Details

The classical synthesis of cinaproxen may involve Friedel-Crafts alkylation followed by rearrangement reactions, which can be optimized for higher yields using modern catalytic methods. For example, using cobalt catalysts has been shown to improve the efficiency of the synthesis process significantly.

Molecular Structure Analysis

Structure

Cinaproxen has a complex molecular structure characterized by its naphthalene core with various substituents that enhance its pharmacological properties. The molecular formula for cinaproxen can be represented as C16_{16}H16_{16}O3_{3}.

Data

  • Molecular Weight: 272.31 g/mol
  • Melting Point: Approximately 155-156 °C
  • Solubility: Cinaproxen exhibits moderate solubility in organic solvents but limited solubility in water, which is typical for many NSAIDs.
Chemical Reactions Analysis

Reactions

Cinaproxen undergoes several chemical reactions during its synthesis and metabolism:

  1. Ester Formation: The reaction of naproxen with alcohols leads to the formation of cinaproxen esters.
  2. Hydrolysis: In biological systems, cinaproxen can undergo hydrolysis to regenerate naproxen, contributing to its therapeutic effects.
  3. Oxidation and Reduction: Various metabolic pathways may involve oxidation or reduction reactions affecting its efficacy and safety profile.

Technical Details

The synthesis process often requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity.

Mechanism of Action

Process

Cinaproxen exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain.

Data

Research indicates that cinaproxen's selectivity for COX-2 over COX-1 may contribute to its reduced gastrointestinal side effects compared to traditional NSAIDs. Studies have shown that cinaproxen has a significant impact on reducing inflammatory markers in clinical settings.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cinaproxen typically appears as white to off-white crystalline powder.
  • Odor: It is generally odorless.
  • Taste: The taste is not commonly reported but is often considered bitter.

Chemical Properties

  • pH Stability: Cinaproxen remains stable across a wide pH range but may degrade under extreme acidic or basic conditions.
  • Thermal Stability: The compound exhibits good thermal stability under standard storage conditions but should be protected from excessive heat.
Applications

Scientific Uses

Cinaproxen is utilized extensively in both clinical and research settings due to its anti-inflammatory and analgesic properties. Its applications include:

  1. Pain Management: Widely prescribed for acute and chronic pain management.
  2. Anti-inflammatory Treatments: Used in treating conditions like arthritis, tendinitis, and other inflammatory disorders.
  3. Research on NSAID Efficacy: Investigated for its potential benefits over other NSAIDs regarding side effects and therapeutic outcomes.
Mechanistic Pathways and Molecular Interactions of Naproxen

Inhibition of Cyclooxygenase Isoforms: Dual COX-1/COX-2 Modulation

Naproxen ((S)-6-methoxy-α-methyl-2-naphthaleneacetic acid) exhibits balanced inhibition of both cyclooxygenase (COX) isoforms, distinguishing it from isoform-selective NSAIDs. X-ray crystallography of murine COX-2 complexed with naproxen (resolution: 1.7 Å) reveals that its naphthalene ring inserts into the hydrophobic active site near Val349, while its carboxylate group forms a salt bridge with Arg120—a residue critical for anchoring acidic NSAIDs [2] [10]. Unlike COX-2-selective inhibitors (e.g., celecoxib), naproxen’s compact structure allows access to the smaller COX-1 active site. Mutagenesis studies demonstrate that substitution of Trp387 with phenylalanine reduces naproxen’s inhibitory potency by >50%, indicating a unique stabilizing role for this residue not observed with other NSAIDs [2].

Table 1: COX Isoform Selectivity of Common NSAIDs

NSAIDCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Ratio (COX-1/COX-2)
Naproxen8.95.61.6
Ibuprofen4.872.80.07
Celecoxib26.50.04662.5
Diclofenac0.030.021.5

Data derived from human whole-blood assays [9] [10]

Naproxen’s near-balanced inhibition (COX-1/COX-2 IC₅₀ ratio ≈ 1.6) contrasts with ibuprofen’s COX-1 preference (ratio = 0.07) and celecoxib’s extreme COX-2 selectivity (ratio = 662.5). This dual modulation suppresses pro-inflammatory prostaglandins without fully ablating COX-1-mediated cytoprotective functions in the gastrointestinal tract [9].

Prostaglandin Synthesis Suppression Dynamics in Synovial Fluid

Naproxen achieves sustained prostaglandin E₂ (PGE₂) suppression in synovial fluid, correlating with its pharmacokinetic profile and reversible binding mechanism. In rheumatoid arthritis patients, a single 500 mg dose reduces synovial PGE₂ by >75% within 4 hours, with suppression persisting for 12–24 hours—paralleling naproxen’s plasma half-life (12–17 hours) [5]. This prolonged effect stems from:

  • High synovial fluid penetration: Naproxen concentrations reach 50–60% of plasma levels due to its low molecular weight (230 Da) and moderate protein binding (95%) [5].
  • Non-competitive inhibition: Naproxen’s slow dissociation from COX enzymes extends PGE₂ suppression beyond plasma clearance [10].
  • Cumulative effects: Repeated dosing further depletes prostaglandin precursors (e.g., arachidonic acid) in inflamed joints [5].

Synovial fluid dynamics thus explain naproxen’s clinical efficacy in inflammatory arthropathies despite moderate in vitro potency.

Pharmacogenomic Variability in CYP2C9-Mediated Metabolic Clearance

Naproxen undergoes hepatic metabolism primarily via cytochrome P450 2C9 (CYP2C9), making its clearance highly susceptible to genetic polymorphisms. The CYP2C9 gene harbors >30 functionally significant variants, with CYP2C93 (rs1057910, p.Ile359Leu) and CYP2C92 (rs1799853, p.Arg144Cys) being most impactful [3] [8]:

  • Enzyme kinetics: The CYP2C93 allele reduces catalytic efficiency by 80–95% due to impaired heme binding and substrate orientation [3].
  • Clearance reduction: Individuals homozygous for CYP2C93 exhibit 50–70% lower oral clearance than wild-type (CYP2C91/*1) patients [4] [6].
  • Ethnic variability: Global allele frequencies vary dramatically—e.g., CYP2C93 occurs in 10–13% of South Asians but <1% of Sub-Saharan Africans [8].

Table 2: Impact of CYP2C9 Genotypes on Naproxen Pharmacokinetics

GenotypeRelative ClearanceHalf-life ExtensionMetabolic Ratio (Naproxen:OH-Naproxen)
1/1100%1.0×1:0.8
1/345–60%1.8×1:0.3
1/1338%1.9×1:0.2
3/325–30%2.5×1:0.1

Data from clinical pharmacokinetic studies [4] [6] [8]

The CYP2C913 allele (rs72558187, p.Leu90Pro), prevalent in East Asians (1.0–1.5%), reduces clearance similarly to CYP2C93 by disrupting enzyme stability. Genotype-guided dosing should be considered in populations with high variant frequency to avoid accumulation [4] [8].

Non-Canonical Targets: Pancreatic Lipase and Bacterial Protein Binding

Beyond COX inhibition, naproxen interacts with off-target proteins through structural and electrostatic mechanisms:

  • Pancreatic lipase inhibition: Naproxen non-competitively inhibits porcine pancreatic lipase (IC₅₀ = 180 μM) by binding to a regulatory domain distinct from the catalytic site. This interaction involves hydrophobic contacts with Leu153 and Phe77, reducing dietary fat hydrolysis—an effect shared by other NSAIDs but clinically insignificant at therapeutic doses [1].
  • Bacterial protein binding: Naproxen disrupts Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI) via molecular docking simulations. Its naphthalene moiety occupies the substrate tunnel, while the carboxylate group interacts with catalytic Tyr147, potentially inhibiting bacterial fatty acid biosynthesis (predicted Kᵢ = 15 μM) [1].
  • Pathway modulation: Systems biology analyses (e.g., MiMI databases) suggest naproxen alters PPARγ and NF-κB signaling networks through protein-protein interaction cascades, independent of COX [1].

These secondary interactions remain pharmacologically minor compared to COX inhibition but may contribute to naproxen’s metabolic side effects at supra-therapeutic concentrations.

Properties

CAS Number

89163-44-0

Product Name

Cinaproxen

IUPAC Name

(2R)-2-acetamido-3-[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]sulfanylpropanoic acid

Molecular Formula

C19H21NO5S

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C19H21NO5S/c1-11(19(24)26-10-17(18(22)23)20-12(2)21)13-4-5-15-9-16(25-3)7-6-14(15)8-13/h4-9,11,17H,10H2,1-3H3,(H,20,21)(H,22,23)/t11-,17-/m0/s1

InChI Key

HDTMMJMHZFBNKY-GTNSWQLSSA-N

SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)SCC(C(=O)O)NC(=O)C

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)SCC(C(=O)O)NC(=O)C

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)SC[C@@H](C(=O)O)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.